4-(Aminomethyl)phenol hydrochloride
Overview
Description
4-(Aminomethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a white solid with a melting point of 126°C . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
4-(Aminomethyl)phenol hydrochloride, also known as 4-Hydroxybenzylamine, is an endogenous metabolite
Mode of Action
It is known to be an endogenous metabolite , which suggests that it may play a role in various biochemical processes within the body.
Biochemical Pathways
As an endogenous metabolite , it is likely involved in several metabolic processes.
Result of Action
As an endogenous metabolite , it may have various effects depending on the specific biochemical pathways it is involved in.
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase . These interactions often involve the modification of the enzyme’s active site, leading to changes in their catalytic activity. The compound’s ability to donate an aminomethyl group makes it a valuable reagent in synthetic organic chemistry and biochemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes like phenol-sulfonate transferase results in the inhibition of their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . For instance, studies in animal models have demonstrated that high doses of this compound can cause significant changes in cellular metabolism and function, leading to toxic effects . It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by phenol-sulfonate transporters, facilitating its distribution within the cell . Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)phenol hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-(Aminomethyl)phenol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzylamine
- 3-(Aminomethyl)phenol
- 2-(Aminomethyl)phenol
Comparison
4-(Aminomethyl)phenol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher melting point and different reactivity patterns, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-(aminomethyl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWODLBKTWJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584159 | |
Record name | 4-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-23-5 | |
Record name | 4-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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